

2,4,6-Trichloro-5-methylpyrimidine synthesis from barbituric acid derivatives

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Compound of Interest

Compound Name: 2,4,6-Trichloro-5-methylpyrimidine

Cat. No.: B154744

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An In-depth Technical Guide to the Synthesis of **2,4,6-Trichloro-5-methylpyrimidine** from 5-Methylbarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

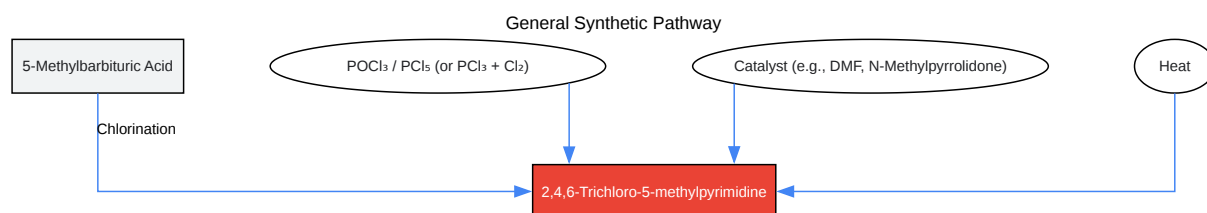
This technical guide provides a comprehensive overview of the synthesis of **2,4,6-trichloro-5-methylpyrimidine**, a key intermediate in the development of various pharmaceutical and agrochemical compounds. While direct, detailed experimental protocols for the synthesis of **2,4,6-trichloro-5-methylpyrimidine** are not extensively available in published literature, this guide outlines a highly probable and effective synthetic route adapted from the well-established synthesis of its unmethylated analog, 2,4,6-trichloropyrimidine, from barbituric acid. The methodologies presented are based on robust chlorination reactions utilizing phosphorus oxychloride and phosphorus pentachloride.

Introduction

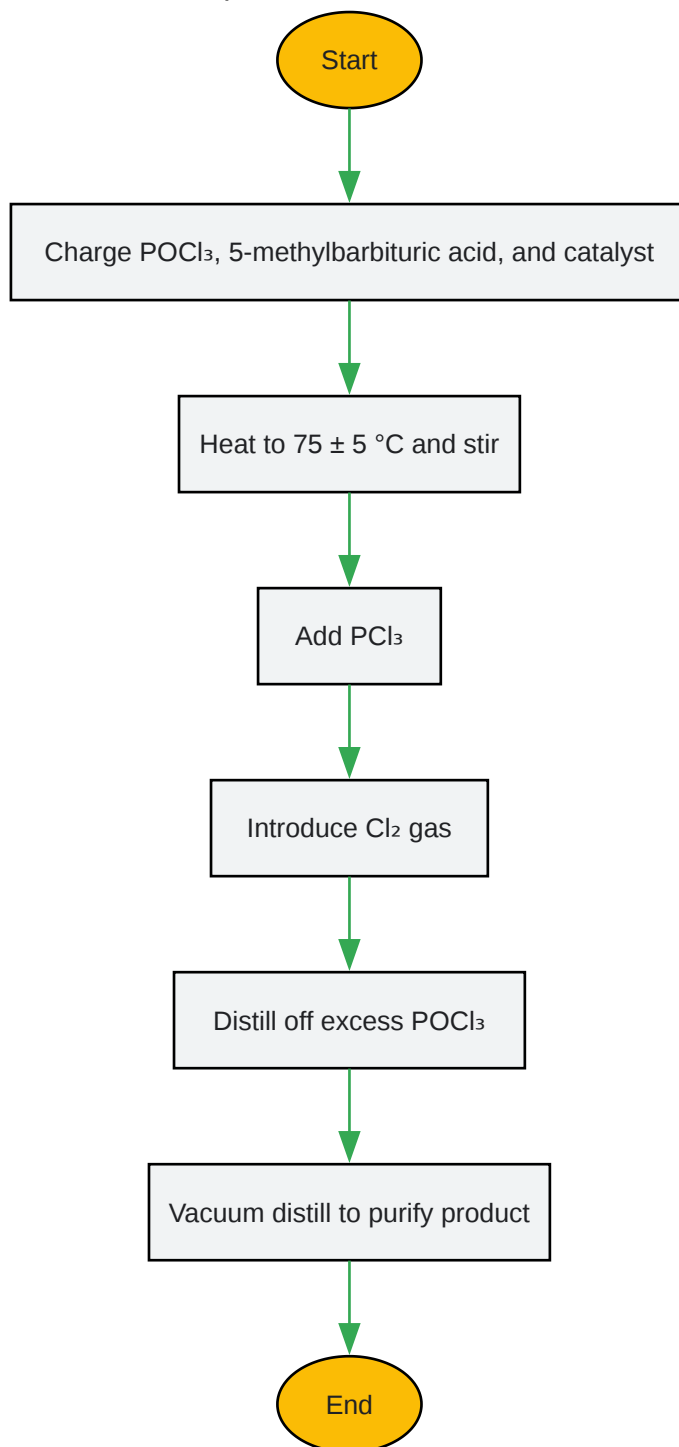
2,4,6-Trichloro-5-methylpyrimidine is a functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of three reactive chlorine atoms on the pyrimidine ring, combined with the methyl group at the 5-position, makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential biological activity. The primary route to this compound is through the chlorination of a 5-methylbarbituric acid derivative.

Synthetic Pathway Overview

The core of the synthesis involves the conversion of the hydroxyl groups of 5-methylbarbituric acid to chlorine atoms. This is typically achieved through the use of a strong chlorinating agent, most commonly phosphorus oxychloride (POCl_3), often in conjunction with phosphorus pentachloride (PCl_5) or a system that generates PCl_5 in situ, such as phosphorus trichloride (PCl_3) and chlorine gas. The reaction is generally performed at elevated temperatures, and a catalyst may be employed to enhance the reaction rate and yield.



Experimental Workflow



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